molecular formula C12H11NO3 B106378 Ethyl 3-(3-isocyanatophenyl)prop-2-enoate CAS No. 19201-38-8

Ethyl 3-(3-isocyanatophenyl)prop-2-enoate

Cat. No. B106378
CAS RN: 19201-38-8
M. Wt: 217.22 g/mol
InChI Key: VUFWMWBNRFMIHW-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(3-isocyanatophenyl)prop-2-enoate, also known as IPE or isocyanate phenyl ester, is an organic compound that has been extensively studied for its potential applications in various fields of science, including materials chemistry, polymer science, and biomedical research. IPE is a versatile compound that can be synthesized through a variety of methods and has been shown to exhibit unique properties that make it an attractive candidate for a wide range of applications.

Mechanism Of Action

The exact mechanism of action of Ethyl 3-(3-isocyanatophenyl)prop-2-enoate is not yet fully understood, but it is believed to involve the formation of covalent bonds between the compound and the target material. This results in the modification of the surface properties of the material, leading to improved adhesion, biocompatibility, and other desirable characteristics.

Biochemical And Physiological Effects

Studies have shown that Ethyl 3-(3-isocyanatophenyl)prop-2-enoate does not exhibit any significant toxicity or adverse effects on living cells or organisms. However, further research is needed to fully understand the compound's effects on biological systems.

Advantages And Limitations For Lab Experiments

One of the main advantages of Ethyl 3-(3-isocyanatophenyl)prop-2-enoate is its versatility, as it can be synthesized through a variety of methods and used in a wide range of applications. Additionally, the compound is relatively stable and easy to handle, making it a convenient choice for many laboratory experiments.
However, one limitation of Ethyl 3-(3-isocyanatophenyl)prop-2-enoate is its potential reactivity with other compounds and materials, which can make it difficult to control in certain experimental settings. Additionally, the compound's precise mechanism of action is not yet fully understood, which can make it challenging to predict its effects in certain applications.

Future Directions

There are many potential future directions for research on Ethyl 3-(3-isocyanatophenyl)prop-2-enoate, including the development of new synthesis methods to improve yield and purity, as well as the exploration of new applications in fields such as drug delivery, tissue engineering, and nanotechnology. Additionally, further studies are needed to fully understand the compound's mechanism of action and its effects on living systems, which could lead to new insights into its potential uses and limitations.

Synthesis Methods

The synthesis of Ethyl 3-(3-isocyanatophenyl)prop-2-enoate can be achieved through a number of different methods, including the reaction of phenyl isocyanate with ethyl acrylate in the presence of a catalyst, or through the reaction of phenyl isocyanate with ethyl vinyl ether. Other methods involve the use of different starting materials and reaction conditions to produce Ethyl 3-(3-isocyanatophenyl)prop-2-enoate in high yields and purity.

Scientific Research Applications

Ethyl 3-(3-isocyanatophenyl)prop-2-enoate has been extensively studied for its potential applications in materials chemistry, particularly in the development of new polymers and resins. The compound has been shown to exhibit unique properties that make it an attractive candidate for use in the production of high-performance coatings, adhesives, and sealants.
In addition to its applications in materials science, Ethyl 3-(3-isocyanatophenyl)prop-2-enoate has also been investigated for its potential use in biomedical research. Studies have shown that the compound can be used to modify the surface of various biomaterials, such as titanium implants, to improve their biocompatibility and reduce the risk of rejection by the body's immune system.

properties

CAS RN

19201-38-8

Product Name

Ethyl 3-(3-isocyanatophenyl)prop-2-enoate

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

ethyl (E)-3-(3-isocyanatophenyl)prop-2-enoate

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)7-6-10-4-3-5-11(8-10)13-9-14/h3-8H,2H2,1H3/b7-6+

InChI Key

VUFWMWBNRFMIHW-VOTSOKGWSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=CC=C1)N=C=O

SMILES

CCOC(=O)C=CC1=CC(=CC=C1)N=C=O

Canonical SMILES

CCOC(=O)C=CC1=CC(=CC=C1)N=C=O

Other CAS RN

19201-38-8

Origin of Product

United States

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